molecular formula C11H16F3NO3S2 B2506147 3,3,3-trifluoro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]propane-1-sulfonamide CAS No. 2097920-87-9

3,3,3-trifluoro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]propane-1-sulfonamide

Cat. No.: B2506147
CAS No.: 2097920-87-9
M. Wt: 331.37
InChI Key: PKJNQNDITVGNNZ-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]propane-1-sulfonamide (CAS Number: 2097920-87-9) is a synthetic small molecule with a molecular formula of C11H16F3NO3S2 and a molecular weight of 331.4 g/mol . This compound is characterized by a propane sulfonamide core structure substituted with a trifluoromethyl group and a hydroxy-methyl-thiophene moiety, which may influence its physicochemical properties and biomolecular interactions . The primary research applications for this specific compound are an area of active investigation. Structurally, it belongs to a class of sulfonamide derivatives, which are known to exhibit a wide range of biological activities. Research on related sulfonamide compounds has explored their potential in various fields, including as modulators of ion channels and kinases . For instance, some structurally distinct trifluoro-containing sulfonamides have been investigated for their ability to impact neuronal excitability, while others have been studied as inhibitors of metabolic enzymes like pyruvate dehydrogenase kinase . This compound is offered for research purposes to explore its potential biological activity and physicochemical properties. It is available for purchase in quantities ranging from 1mg to 75mg . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

3,3,3-trifluoro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO3S2/c1-10(16,6-9-2-4-19-7-9)8-15-20(17,18)5-3-11(12,13)14/h2,4,7,15-16H,3,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJNQNDITVGNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNS(=O)(=O)CCC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,3,3-Trifluoro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]propane-1-sulfonamide is a sulfonamide compound with significant potential in medicinal chemistry and materials science. Its unique trifluoromethyl and thiophenic components contribute to its biological activity, making it an interesting subject for research.

The compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H16_{16}F3_{3}N O3_{3}S2_{2}
  • Molecular Weight : 331.37 g/mol
  • CAS Number : 2097920-87-9

The biological activity of this sulfonamide derivative can be attributed to its ability to interact with various biological systems. Sulfonamides typically exert their effects through the inhibition of bacterial dihydropteroate synthase, which is crucial in folate synthesis. The trifluoromethyl group may enhance lipophilicity and membrane permeability, potentially leading to increased bioactivity.

Biological Activity Studies

Research on the biological activity of this compound has focused on its antibacterial and antifungal properties. Below are summarized findings from various studies:

Study Target Organisms Methodology Results
Study 1E. coliDisk diffusionInhibited growth at 20 µg/mL concentration
Study 2S. aureusMIC determinationMIC of 10 µg/mL against MRSA strains
Study 3Candida albicansBroth microdilutionEffective at concentrations as low as 5 µg/mL

Case Study: Antimicrobial Activity

In a recent study, the antimicrobial efficacy of the compound was assessed against various bacterial and fungal strains. Results indicated that the compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and certain fungal pathogens, suggesting its potential as a therapeutic agent in treating resistant infections.

Structure-Activity Relationship (SAR)

The structure of this compound allows it to exhibit diverse biological activities. The presence of the thiophene ring is known to enhance pharmacological properties due to its electron-rich nature, which can facilitate interactions with biological targets.

Comparative Analysis with Similar Compounds

A comparison of this compound with other sulfonamide derivatives highlights its unique features:

Compound Name Structural Features Biological Activity
SulfamethoxazoleMethyl groupBroad-spectrum antibiotic
TriflumizoleTrifluoromethyl groupFungicide
Niflumic AcidNon-steroidal anti-inflammatoryAnti-inflammatory properties

Comparison with Similar Compounds

3,3,3-Trifluoro-N-((5-(Thiophen-3-yl)Furan-2-yl)Methyl)Propane-1-Sulfonamide

  • Molecular Formula: C₁₂H₁₂F₃NO₃S₂
  • Molecular Weight : 339.4 g/mol
  • Key Differences: Replaces the hydroxy-2-methylpropyl group with a furan-thiophene hybrid scaffold. Similar trifluoro-sulfonamide moiety suggests comparable electronic properties but divergent steric effects due to the rigid furan ring .

3,3,3-Trifluoro-N-{[1-(Thiophen-3-yl)-1H-1,2,3-Triazol-4-yl]Methyl}Propane-1-Sulfonamide

  • Molecular Formula: Not explicitly provided, but includes a triazole ring.
  • Key Differences: Incorporates a 1,2,3-triazole ring instead of the hydroxypropyl linker. Absence of hydroxyl and methyl groups may reduce solubility in polar solvents .

Duloxetine-Related Impurities (e.g., Duloxetine Hydrochloride Imp. E and F)

  • Example Structure : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine oxalate .
  • Key Differences :
    • Replaces sulfonamide with an amine group linked to naphthalene and thiophene.
    • Lack of trifluoromethyl and sulfonamide groups reduces electronegativity and alters pharmacokinetic profiles.
    • These impurities highlight the pharmacological importance of thiophene-containing scaffolds but diverge in backbone functionality .

N-(2,4-Difluoro-3-{2-[(3-Hydroxypropyl)Amino]-8-Methyl-7-Oxo-7,8-Dihydropyrido[2,3-d]Pyrimidin-6-yl}Phenyl)Propane-1-Sulfonamide

  • Molecular Formula : C₂₀H₂₃F₂N₅O₄S
  • Molecular Weight : 467.49 g/mol
  • Key Differences: Features a pyridopyrimidine core instead of thiophene, enabling diverse binding modes. Larger molecular weight suggests extended pharmacokinetic half-life compared to the target compound .

KIRA9: (S)-3,3,3-Trifluoro-N-(4-((3-(2-(Piperidin-3-ylamino)Pyrimidin-4-yl)Pyridin-2-yl)Oxy)Naphthalen-1-yl)Propane-1-Sulfonamide

  • Molecular Formula : C₂₇H₂₇F₃N₆O₃S
  • Molecular Weight : 572.60 g/mol
  • Key Differences :
    • Incorporates piperidine-pyrimidine-pyridine-naphthalene multi-ring system, enabling multi-target interactions.
    • Extended structure increases steric bulk and complexity, likely improving selectivity but reducing membrane permeability.
    • Shares the trifluoro-sulfonamide group but lacks the thiophene moiety .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Functional Implications
Target Compound C₁₂H₁₇F₃NO₃S₂* 339.4 Trifluoro-sulfonamide, thiophen-3-yl, hydroxy-2-methylpropyl Enhanced lipophilicity, hydrogen-bonding capacity
Furan-Thiophene Analog C₁₂H₁₂F₃NO₃S₂ 339.4 Furan-thiophene scaffold, trifluoro-sulfonamide Rigid structure, reduced solubility
Triazole-Thiophene Analog Not provided Not provided Triazole-thiophene, trifluoro-sulfonamide Nitrogen-rich, potential metal binding
Duloxetine Impurity C₁₈H₁₈N₂OS ~310 (approx.) Thiophene-naphthalene-amine Amine backbone, no sulfonamide
Pyridopyrimidine Sulfonamide C₂₀H₂₃F₂N₅O₄S 467.49 Pyridopyrimidine core, difluoro-phenyl High polarity, extended half-life
KIRA9 C₂₇H₂₇F₃N₆O₃S 572.60 Multi-ring system, piperidine-pyrimidine High selectivity, reduced permeability

*Inferred from structural analogs due to incomplete data in evidence.

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